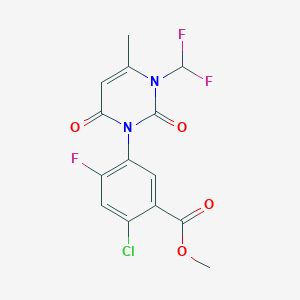

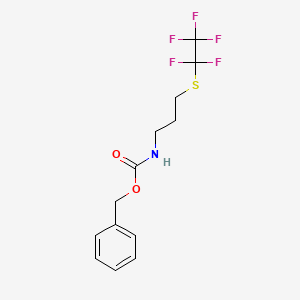

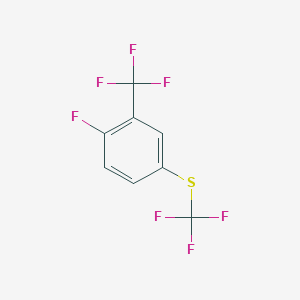

![molecular formula C9H11ClFNO2 B3221914 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride CAS No. 1209190-30-6](/img/structure/B3221914.png)

2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Übersicht

Beschreibung

“2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1209190-30-6 . It has a molecular weight of 219.64 and is typically stored at room temperature . The compound is in the form of a powder .

Molecular Structure Analysis

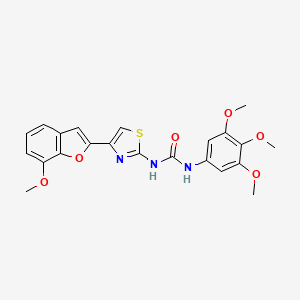

The InChI code for this compound is 1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H . This indicates that the compound includes a fluorobenzyl group attached to an amino acetic acid, along with a hydrochloride group.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 219.64 .Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

One of the primary applications of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride and its derivatives in scientific research is in the synthesis of compounds with potential anticancer properties. For instance, a study by Liu Ying-xiang (2007) focused on the synthesis of a derivative, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, exploring its anticancer activity in vitro. The research detailed a simplified and economical drug preparation method, achieving a significant overall yield. This derivative's structure was confirmed through various spectroscopic methods, emphasizing the compound's relevance in developing new cancer treatments (Liu Ying-xiang, 2007).

Transition Metal Complexes with Antioxidant and Enzymatic Inhibitory Properties

Another research avenue involves the synthesis and characterization of transition metal complexes using amino acid-bearing Schiff base ligands derived from similar structures. A study conducted by Ikram et al. (2015) synthesized a Schiff base ligand through the reaction of an amino acid with 2-hydroxynaphthaldehyde, which was then reacted with various metal ions. These compounds exhibited notable antioxidant properties and selective inhibitory activity against xanthine oxidase, an enzyme associated with gout and hyperuricemia, showcasing potential therapeutic benefits (Ikram et al., 2015).

Synthesis of Biologically Active Intermediates

The compound and its derivatives also serve as key intermediates in synthesizing biologically active molecules. For example, research by Jianqing Zhang et al. (2019) detailed the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs. This study optimized the synthesis method, contributing to the efficient production of compounds with potential therapeutic applications (Jianqing Zhang et al., 2019).

Crystal Structure Analysis for Drug Development

The crystal structure analysis of related compounds further aids in understanding the molecular basis of their biological activity. For instance, the crystal structure of 2-(5-fluorouracil-1-yI)acetyl-2-phenylglycin dimethylformamide solvate was determined, offering insights into the structural characteristics vital for the antimetabolic and antitumor activities of 5-fluorouracil derivatives. Such studies are crucial in the rational design and development of new drugs with improved efficacy and reduced toxicity (Mao‐Lin Hu et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to exhibit various biological activities .

Biochemische Analyse

Biochemical Properties

It is known that compounds with similar structures can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of the fluorine atom, which can affect the compound’s reactivity and stability .

Cellular Effects

It is plausible that it may interact with various cellular processes given its potential reactivity .

Molecular Mechanism

Based on its structure, it may participate in reactions involving nucleophilic substitution or free radical reactions at the benzylic position .

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature .

Metabolic Pathways

Compounds with similar structures have been known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUMGZTWHYGHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

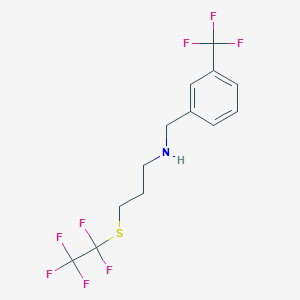

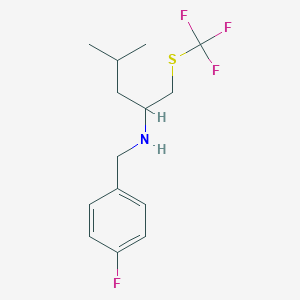

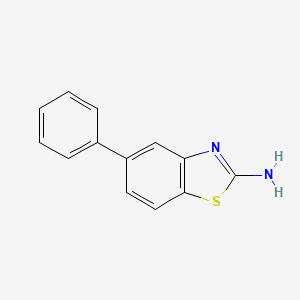

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3221893.png)